N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride
Description
N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a thieno[2,3-d]pyrimidine derivative characterized by a 2-fluorophenylamine substituent at position 4 and methyl groups at positions 5 and 6 of the fused thiophene-pyrimidine core (Fig. 1). This compound is synthesized via nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidine with 2-fluoroaniline under reflux conditions, followed by HCl salt formation . The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3S.ClH/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-6-4-3-5-10(11)15;/h3-7H,1-2H3,(H,16,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHGIODZMPXEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, are known to interact with a variety of targets, includingprostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in inflammatory responses and other biological processes.
Mode of Action
It’s known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators. This suggests that N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride may also function by inhibiting these mediators, thereby modulating the inflammatory response.
Biochemical Pathways
They can inhibit the expression and activities of certain vital inflammatory mediators, affecting the pathways these mediators are involved in. The downstream effects of these interactions can lead to a reduction in inflammation and other related symptoms.
Pharmacokinetics
It’s mentioned that synthetic methodologies have been developed for pyrimidine derivatives that improve their druglikeness and adme-tox properties. This suggests that this compound may also have favorable ADME properties that enhance its bioavailability.
Result of Action
Given that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators, it’s likely that this compound may also lead to a reduction in inflammation at the molecular and cellular levels.
Biological Activity
N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 2-fluorophenyl group enhances its pharmacological profile by potentially improving binding affinity to biological targets.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Many thieno[2,3-d]pyrimidine derivatives have been shown to inhibit key enzymes involved in various pathological processes. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.
- Cell Proliferation Modulation : Certain derivatives have demonstrated the ability to modulate cell proliferation and apoptosis in cancer cell lines, suggesting potential anti-cancer properties.
Anticancer Activity
Several studies have explored the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For example:
- A study demonstrated that similar compounds significantly inhibited cell proliferation in various cancer cell lines, including HeLa and A431 cells. The IC50 values indicated effective cytotoxicity at low concentrations .
- In vivo studies using animal models showed promising results in tumor inhibition rates when treated with encapsulated forms of pyrimidine compounds compared to standard chemotherapy agents like 5-fluorouracil .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were highlighted in research focusing on COX inhibition:
- Compounds structurally similar to this derivative exhibited IC50 values against COX-2 comparable to established anti-inflammatory drugs such as celecoxib (IC50 = 0.04 ± 0.01 μmol) .
Data Table: Biological Activities of Related Compounds
Case Studies
- In Vitro Studies : A study assessed the cytotoxic effects of encapsulated pyrimidine derivatives on HeLa cells. Results showed a significant reduction in cell viability after treatment with encapsulated compounds compared to free forms and standard treatments.
- In Vivo Studies : Experimental models using sarcoma 180 tumors indicated that liposomal formulations containing pyrimidine derivatives achieved higher tumor inhibition rates compared to traditional therapies. This suggests enhanced delivery and efficacy due to encapsulation techniques .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Key structural variations among thieno[2,3-d]pyrimidine derivatives include substituents on the pyrimidine ring (e.g., halogens, alkyl groups) and modifications to the aryl/heteroaryl amine at position 3. These changes influence molecular weight, lipophilicity, and intermolecular interactions (Table 1).
Table 1: Structural and Physicochemical Comparison
Antimicrobial Activity
Substituted thieno[2,3-d]pyrimidines, such as 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine (), exhibit broad-spectrum antimicrobial activity against Bacillus subtilis, Escherichia coli, and Aspergillus niger (MIC values: 12.5–50 µg/mL). The 5,6-dimethyl substitution in the target compound may enhance membrane permeability, though direct data are lacking .
Anticancer and Kinase Inhibition
Fasnall (SML2593) demonstrates potent fatty acid synthase (FASN) inhibition (IC₅₀ = 4.8 µM), linked to antiproliferative effects in cancer cells . Similarly, N-(4'-methoxyphenyl)-N,2-dimethyl pyrrolo[2,3-d]pyrimidin-4-amine () inhibits tubulin polymerization (IC₅₀ = 183 nM), suggesting that the thieno[2,3-d]pyrimidine scaffold can be optimized for microtubule targeting. The target compound’s fluorophenyl group may improve metabolic stability compared to methoxy-substituted analogues .
Crystallographic and Intermolecular Interactions
Crystallographic studies of N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () reveal intramolecular N–H···N hydrogen bonding and dihedral angles (12.8°–86.1°) between the pyrimidine core and aryl substituents. These features influence packing efficiency and solubility, which are critical for bioavailability. The target compound’s 2-fluorophenyl group likely adopts a similar coplanar orientation, promoting π-π stacking in biological targets .
Q & A
What are the key synthetic routes for N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride, and what are the critical optimization steps?
Answer:
The synthesis typically involves a multi-step approach starting with the formation of the thieno[2,3-d]pyrimidine core. For example:
- Step 1: Ethyl-2-amino-4,5-dimethylthiophene-3-carboxylate (compound 4) is synthesized via a Gewald reaction using 2-butanone, ethyl cyanoacetate, sulfur, and diethylamine in ethanol (60% yield) .
- Step 2: The core is functionalized by reacting with 4-fluorophenyl acetonitrile in 1,4-dioxane under HCl gas to form the pyrimidin-4(3H)-one intermediate (compound 5, 88.68% yield) .
- Final Step: Hydrochloride salt formation is achieved via acid-base titration.
Critical Optimization:
- Reagent Selection: Use of electron-withdrawing substituents (e.g., fluorine) on the phenyl ring enhances reactivity in nucleophilic aromatic substitution (SNAr) reactions.
- Purification: Recrystallization from ethanol ensures high purity (>95%) .
How is the structural integrity of this compound validated, and what spectroscopic techniques are employed?
Answer:
Structural validation relies on:
- 1H NMR: Aromatic protons (δ 7.0–8.0 ppm) and methyl groups (δ 2.1–2.6 ppm) confirm substituent positions. For example, compound 5 shows a para-fluorophenyl multiplet at δ 7.3–7.9 ppm .
- FTIR: C=O stretches (~1645 cm⁻¹) and N-H bends (~1574 cm⁻¹) verify the pyrimidinone core .
- Mass Spectrometry: ESI-MS confirms molecular ion peaks (e.g., m/z 199.07 [M+1]+ for intermediate compounds) .
What is the biological activity profile of this compound, particularly in cyclooxygenase (COX) inhibition?
Answer:
In vitro COX-1/COX-2 inhibition assays reveal:
- Selectivity for COX-2: The para-fluorophenyl derivative (compound 5) exhibits an IC50 of 42.19 μM (COX-2) vs. 202.96 μM (COX-1), with a selectivity index (SI) of 4.81 .
- Mechanistic Insight: Fluorine’s electronegativity enhances dipole interactions with COX-2’s hydrophobic pocket, improving selectivity over COX-1 .
Comparison:
- Reference Drug: Indomethacin (non-selective COX inhibitor) has SI = 0.04, highlighting the compound’s superior selectivity .
How do structural modifications influence metabolic stability and pharmacokinetics?
Answer:
- Metabolic Pathways: The 5,6-dimethylthieno[2,3-d]pyrimidine core undergoes hydroxylation (rat) and sulfur oxidation (human) in hepatic microsomes, leading to high clearance (CLhep = 20–68 mL/min/kg) .
- Optimization Strategies:
What are the methodological challenges in analyzing contradictory data across biological assays?
Answer:
Case Study: Discrepancies in COX-2 selectivity between analogs (e.g., compound 5 vs. 6):
- Compound 6 (methoxy substituent): Reduced activity (IC50 = 142.71 μM) due to diminished electron-withdrawing effects .
- Resolution:
- Docking Studies: Molecular modeling identifies steric clashes in COX-1’s active site.
- SAR Analysis: Para-substituents with high electronegativity (e.g., F) optimize COX-2 binding .
How can researchers design derivatives to improve CNS penetration and reduce hepatic clearance?
Answer:
- CNS Penetration:
- Reducing Clearance:
What analytical techniques are recommended for purity assessment and impurity profiling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
